

Spectroscopic and Structural Characterization of 1-Methyl-5-aminotetrazole: A Technical Guide

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Compound of Interest

Compound Name: 1-Methyl-5-aminotetrazole

Cat. No.: B134227

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Introduction: **1-Methyl-5-aminotetrazole** is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural features, particularly the tetrazole ring, impart unique chemical properties that are leveraged in the design of novel therapeutic agents and energetic materials. This technical guide provides an in-depth overview of the spectroscopic data for **1-Methyl-5-aminotetrazole**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a workflow for its characterization are also presented to support researchers and drug development professionals.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **1-Methyl-5-aminotetrazole**, providing a quantitative basis for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for **1-Methyl-5-aminotetrazole**

Chemical Shift (δ) ppm	Multiplicity	Assignment
3.58	Singlet	CH ₃
5.50	Singlet (broad)	NH ₂

Solvent: DMSO-d₆

Table 2: ^{13}C NMR Spectroscopic Data for **1-Methyl-5-aminotetrazole**

Chemical Shift (δ) ppm	Assignment
31.5	CH_3
157.0	C_5 (carbon of the tetrazole ring)

Solvent: DMSO-d_6

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **1-Methyl-5-aminotetrazole**

Wavenumber (cm^{-1})	Intensity	Assignment
3425, 3320	Strong	N-H stretching (NH_2)
1650	Strong	N-H bending (NH_2)
1500-1400	Medium-Strong	Tetrazole ring vibrations
1050	Medium	C-N stretching

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **1-Methyl-5-aminotetrazole**

m/z	Relative Intensity	Assignment
99	Moderate	$[\text{M}]^+$ (Molecular ion)
43	High	$[\text{CH}_3\text{N}_2]^+$ or $[\text{C}_2\text{H}_5\text{N}]^+$

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are crucial for reproducibility and data interpretation. The following are representative experimental protocols.

NMR Spectroscopy

Sample Preparation: A sample of **1-Methyl-5-aminotetrazole** (approximately 5-10 mg) is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.

Instrumentation and Parameters:

- Spectrometer: Bruker Avance 400 MHz (or equivalent)

- ¹H NMR:

- Frequency: 400 MHz
- Number of scans: 16
- Relaxation delay: 1.0 s
- Pulse width: 30°

- ¹³C NMR:

- Frequency: 100 MHz
- Number of scans: 1024
- Relaxation delay: 2.0 s
- Pulse program: Proton-decoupled

FT-IR Spectroscopy

Sample Preparation: A small amount of **1-Methyl-5-aminotetrazole** is finely ground with potassium bromide (KBr) in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Parameters:

- Spectrometer: PerkinElmer Spectrum Two FT-IR (or equivalent)

- Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of scans: 16

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of **1-Methyl-5-aminotetrazole** is prepared in a suitable solvent such as methanol or acetonitrile.

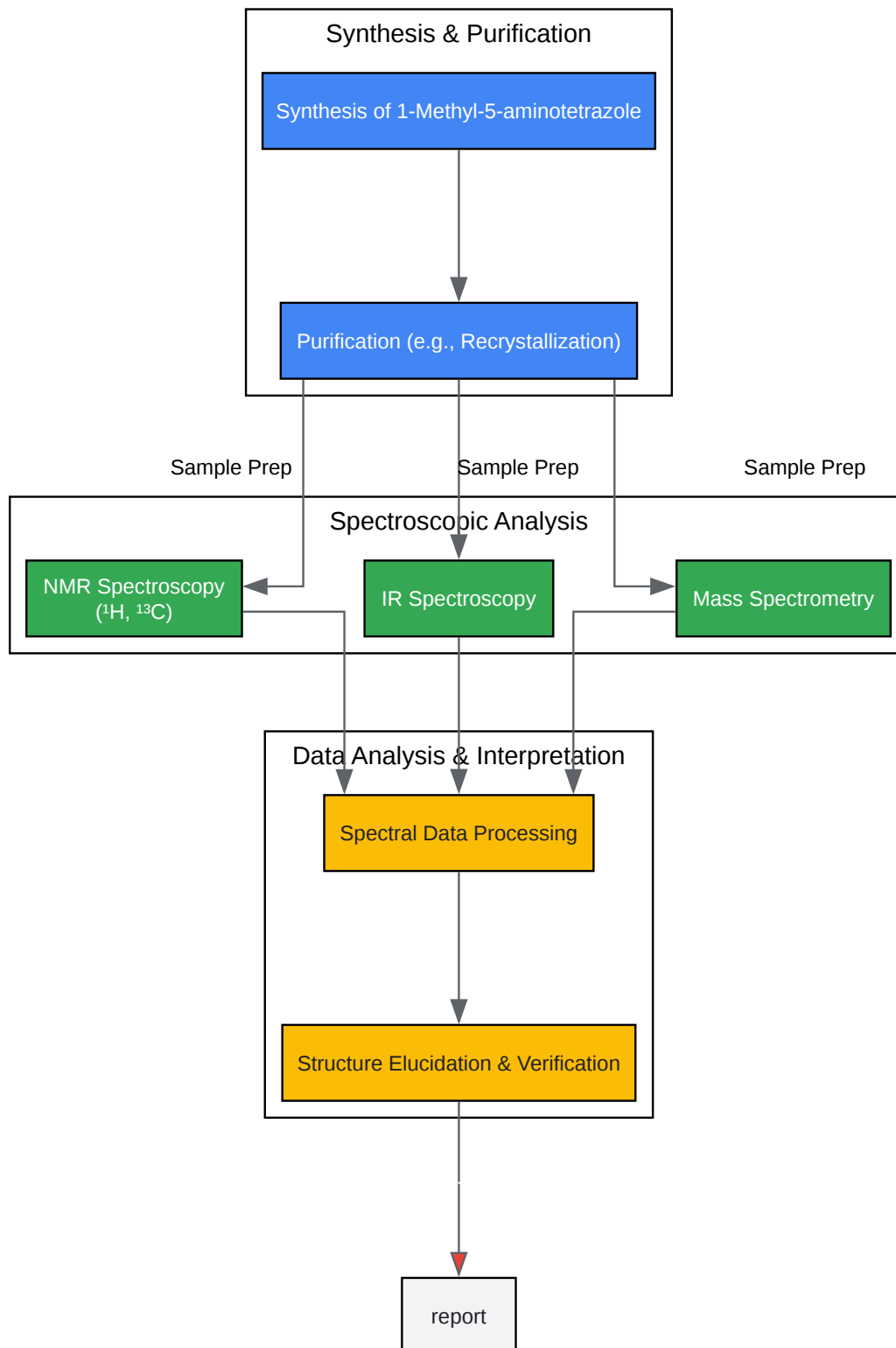
Instrumentation and Parameters:

- Gas Chromatograph: Agilent 7890A GC (or equivalent)
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μm film thickness)
- Inlet Temperature: 250°C
- Oven Program: Initial temperature of 50°C, hold for 2 min, then ramp to 280°C at 10°C/min.
- Mass Spectrometer: Agilent 5975C MS (or equivalent)
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Mass Range: 40-400 amu

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of **1-Methyl-5-aminotetrazole**.

Spectroscopic Characterization Workflow

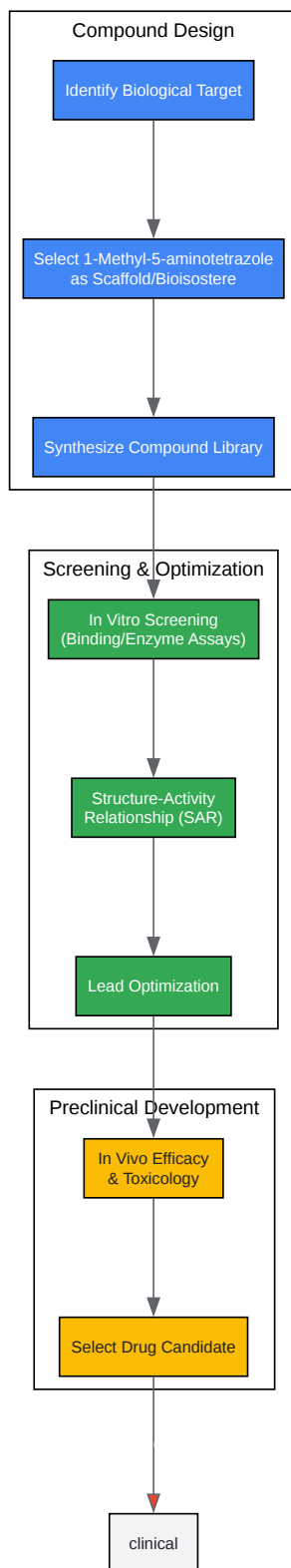
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **1-Methyl-5-aminotetrazole**.

Biological Signaling Pathway

Currently, there is no specific, well-defined biological signaling pathway in which **1-Methyl-5-aminotetrazole** is known to be a key modulator. Its primary applications and research focus have been in the fields of energetic materials and as a versatile building block in synthetic medicinal chemistry for the development of compounds targeting a wide range of biological targets. As such, a diagram of a specific signaling pathway cannot be provided at this time. Researchers in drug development utilize the **1-methyl-5-aminotetrazole** moiety as a bioisostere for carboxylic acids or as a scaffold to explore structure-activity relationships for various receptors and enzymes. The logical workflow for such a drug discovery process is outlined below.

Drug Discovery Logic Flow

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Caption: Logical workflow for the utilization of **1-Methyl-5-aminotetrazole** in a drug discovery program.

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